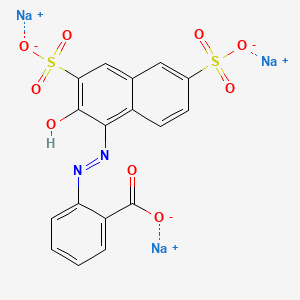

Acid Alizarin Red B

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H9N2Na3O9S2 |

|---|---|

Molecular Weight |

518.4 g/mol |

IUPAC Name |

trisodium;2-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |

InChI |

InChI=1S/C17H12N2O9S2.3Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 |

InChI Key |

RBKBGHZMNFTKRE-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Alizarin Red S Staining for Calcium Mineralization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alizarin Red S (ARS) is an anthraquinone dye extensively used in biological research to detect and quantify calcium deposits.[1][2][3] Its ability to selectively stain mineralized matrices makes it an invaluable tool for studies involving osteogenesis, the differentiation of mesenchymal stem cells into osteoblasts, and for screening compounds that may influence mineralization in drug development.[1][4] The staining results in a visible orange-red complex, allowing for both qualitative visualization and quantitative assessment of calcium content.

Core Mechanism of Alizarin Red S Staining

The fundamental principle behind Alizarin Red S staining is a chelation reaction. ARS selectively binds to calcium ions (Ca²⁺) through its sulfonyl and hydroxyl groups to form a stable Alizarin Red S-calcium complex. This process creates an insoluble, colored precipitate, specifically an orange-red lake, at the sites of calcium accumulation. The dye preferentially binds to insoluble calcium salts, such as calcium phosphate, which are characteristic of mineralized matrices in biological tissues. The reaction is highly dependent on pH, with an optimal range of 4.1 to 4.3 being critical for the specificity of the staining.

Quantitative Data Summary

The following tables summarize the key quantitative parameters involved in the Alizarin Red S staining protocol, from solution preparation to final quantification.

Table 1: Reagent and Solution Preparation

| Reagent | Concentration | Solvent | Key Notes |

|---|---|---|---|

| Alizarin Red S | 2% (w/v) or 40 mM | Distilled Water | Adjust pH to 4.1-4.3 with ammonium hydroxide. The pH is critical. |

| Paraformaldehyde (PFA) | 4% (w/v) | Phosphate-Buffered Saline (PBS) | Used for cell fixation. |

| Acetic Acid | 10% (v/v) | Distilled Water | For extraction of the ARS-calcium complex for quantification. |

| Cetylpyridinium Chloride (CPC) | 10% (w/v) | Distilled Water | An alternative extraction agent for quantification. |

| Ammonium Hydroxide | 10% (v/v) | Distilled Water | Used to neutralize the acetic acid extract before measurement. |

Table 2: Experimental Parameters

| Step | Parameter | Value | Duration | Temperature |

|---|---|---|---|---|

| Fixation | Fixative | 4% Paraformaldehyde | 15-30 minutes | Room Temperature |

| Staining | Staining Solution | 2% Alizarin Red S (pH 4.1-4.3) | 20-45 minutes | Room Temperature |

| Extraction (Acetic Acid) | Heating | N/A | 10 minutes | 85°C |

| Extraction (Acetic Acid) | Centrifugation | Speed | 20,000 x g | 15 minutes |

| Quantification | Wavelength (Acetic Acid) | Absorbance | 405 nm | N/A |

| Quantification | Wavelength (CPC) | Absorbance | 562 nm | N/A |

Experimental Protocols

This section provides a detailed methodology for the staining and quantification of calcium deposits in cell cultures.

4.1. Reagent and Solution Preparation

-

Phosphate-Buffered Saline (PBS): Prepare a 1x solution of PBS as per standard laboratory protocols.

-

Fixation Solution (4% PFA): Dissolve 4g of paraformaldehyde in 100 mL of 1x PBS. Warm the solution gently and add NaOH dropwise to dissolve the PFA. Allow it to cool to room temperature before use.

-

Alizarin Red S Staining Solution (2%, pH 4.1-4.3):

-

Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.

-

Using a pH meter, adjust the pH of the solution to between 4.1 and 4.3 with 0.1% or 10% ammonium hydroxide. If the pH is too high, it can be lowered with dilute HCl before re-adjusting with ammonium hydroxide.

-

The solution can be filter-sterilized (0.22 µm filter) and stored at 4°C, protected from light, for up to one month.

-

-

Extraction Solution A (10% Acetic Acid): Add 10 mL of glacial acetic acid to 90 mL of distilled water.

-

Extraction Solution B (10% Cetylpyridinium Chloride): Dissolve 10g of cetylpyridinium chloride in 100 mL of distilled water.

-

Neutralization Solution (10% Ammonium Hydroxide): Add 10 mL of concentrated ammonium hydroxide to 90 mL of distilled water.

4.2. Staining Procedure for Cell Culture

-

Cell Preparation: After the desired period of cell culture (e.g., osteogenic induction), carefully aspirate the culture medium.

-

Washing: Gently wash the cell monolayer 2-3 times with 1x PBS.

-

Fixation: Add an appropriate volume of 4% paraformaldehyde to cover the cells and fix for 15-30 minutes at room temperature.

-

Post-Fixation Wash: Aspirate the fixative and wash the cells 3-5 times with deionized water to remove any residual fixative.

-

Staining: Add enough 2% Alizarin Red S solution (pH 4.1-4.3) to completely cover the cell monolayer.

-

Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

-

Final Washes: Carefully aspirate the ARS solution and wash the monolayer 3-5 times with deionized water to remove the unbound dye and reduce background staining.

-

Visualization: The stained mineralized nodules, appearing as orange-red deposits, can be visualized and imaged using a bright-field microscope.

4.3. Quantification of Staining

Quantification is achieved by extracting the bound dye and measuring its absorbance.

Method 1: Acetic Acid Extraction

-

After the final wash step in the staining procedure, add 1 mL of 10% acetic acid to each well.

-

Incubate for 30 minutes at room temperature with shaking to detach the cell layer.

-

Transfer the cell slurry to a 1.5 mL microcentrifuge tube.

-

Heat the samples at 85°C for 10 minutes, then place them on ice for 5 minutes.

-

Centrifuge the slurry at 20,000 x g for 15 minutes.

-

Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.

-

Read the absorbance of the solution at 405 nm using a spectrophotometer. The amount of dye is proportional to the amount of calcium in the sample.

Method 2: Cetylpyridinium Chloride (CPC) Extraction

-

After the final wash step, add 1 mL of 10% cetylpyridinium chloride (CPC) to each well.

-

Incubate for 20-30 minutes at room temperature to elute the bound stain.

-

Transfer the supernatant to a microplate.

-

Read the absorbance at 562 nm using a microplate reader.

References

An In-depth Technical Guide to the Chemical Properties of Acid Alizarin Red B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Alizarin Red B, also known as C.I. 63010, is a synthetic dye belonging to the anthraquinone class of compounds. It is recognized for its utility as a bright, scarlet, translucent red dye.[1][2] While its primary application lies in the determination of calcium, its fluorescent properties suggest potential for broader use in various analytical and biological studies.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an examination of its applications and safety considerations.

It is important to note a potential ambiguity in the nomenclature and structure of "this compound." While some suppliers propose an azo dye structure, further confirmation through modern analytical methods is required to definitively establish its structure. For the purpose of this guide, we will focus on the commonly supplied compound with the specified molecular formula and CAS number.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, application, and the development of analytical methods.

| Property | Value | Reference |

| Synonyms | C.I. 63010, Acid Blue 45 | |

| CAS Number | 1836-22-2 | |

| Molecular Formula | C₁₇H₉N₂Na₃O₉S₂ | |

| Molecular Weight | 518.36 g/mol | |

| Appearance | Purple to very dark purple solid/powder | |

| Melting Point | >300°C | |

| Solubility | Soluble in water, slightly soluble in methanol and ethanol. Insoluble in benzene, acetone, and carbon tetrachloride. | |

| Color in Solution | In concentrated sulfuric acid, it appears olive yellow and turns blue-purple upon dilution. |

Spectroscopic Properties

The UV-Visible absorption spectrum of alizarin and its derivatives is highly dependent on the pH of the solution. Alizarin can exist in three different forms: neutral (absorbing at 433 nm), monoionized (absorbing at 526 nm), and deionized (absorbing at 567 nm) at pH values of 3.4, 10.0, and 12.8, respectively. In acidic solutions (pH < 5), Alizarin Red S, a related compound, exhibits a yellow color, which transitions to violet as the pH increases to 11.

The interaction of this compound with metal ions can lead to the formation of colored complexes, a property that is exploited in its analytical applications. For instance, the formation of a complex with Cu(II) can be monitored spectrophotometrically.

Experimental Protocols

Preparation of a Standard Solution

A standard stock solution of this compound can be prepared for various experimental purposes.

Protocol:

-

Accurately weigh 1.0 g of this compound powder.

-

Transfer the powder to a 1000 mL volumetric flask.

-

Dissolve the powder in double-distilled water.

-

Make up the volume to the mark with double-distilled water to obtain a 1000 ppm stock solution.

-

Prepare standard solutions of desired concentrations by successive dilution of the stock solution.

Staining Protocol for Calcium Deposits (Alizarin Red S Method)

While this protocol is for the related compound Alizarin Red S, it provides a general framework for staining calcium deposits, a primary application of these dyes.

Protocol:

-

Fixation: Fix the tissue specimen in 95% or absolute alcohol to prevent the dissolution of calcium deposits.

-

Staining Solution: Prepare a 2% Alizarin Red S solution in distilled water. Adjust the pH to 4.2 with a weak acid or base.

-

Staining: Immerse the tissue sections in the Alizarin Red S solution. The staining time will vary depending on the tissue and the amount of calcium present.

-

Differentiation: Differentiate the stained sections to remove excess stain and improve contrast.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of alcohols, clear in xylene, and mount with a suitable mounting medium.

-

Observation: Calcium deposits will appear as an orange-red lake.

Applications

The primary application of this compound and related compounds is in the detection and quantification of calcium. This is particularly relevant in biological and medical research for studying bone growth, osteoporosis, and calcification in tissues.

Its vibrant color and fluorescent properties also make it a candidate for the development of optical and electrochemical sensors. Furthermore, it can be used as a dye for textiles, leather, soap, and cosmetics, and can be made into lake pigments for inks.

Safety and Handling

While specific toxicity data for this compound is limited, related compounds like Alizarin Red S are considered hazardous. It is prudent to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid generating dust.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water and do not induce vomiting.

-

-

Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents and strong acids or bases.

Workflow for Spectrophotometric Analysis

The following diagram illustrates a general workflow for the spectrophotometric analysis of a substance using this compound, for example, in the determination of metal ions.

Caption: Workflow for spectrophotometric analyte determination.

References

Alizarin and Alizarin Red Dyes: A Technical Guide to their History, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, and multifaceted applications of alizarin and its sulfonated derivative, Alizarin Red S. From its origins as a natural dye to its pivotal role in the development of synthetic chemistry and its current use as a critical tool in biomedical research, this document offers an in-depth exploration of these significant compounds. Detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes are presented to support laboratory research and drug development endeavors.

A Rich History: From Ancient Dyes to Synthetic Dominance

The story of alizarin is a compelling narrative of the transition from natural colorants to synthetic organic chemistry, a shift that revolutionized the textile industry and laid the groundwork for modern chemical manufacturing.

Ancient Roots in the Madder Plant

For millennia, the vibrant red dye known as alizarin was extracted from the roots of the madder plant, Rubia tinctorum.[1][2] This natural dye was highly prized in antiquity, with evidence of its use found in ancient Egypt, Persia, and the ruins of Pompeii.[2] The complex process of applying the dye to textiles, known as "Turkey red," was a closely guarded secret for centuries.[2] In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin were the first to isolate the two primary colorants from the madder root: the vibrant and lightfast alizarin and the more fugitive purpurin.

The Dawn of a Synthetic Era

The mid-19th century witnessed a surge in chemical innovation, driven by the burgeoning coal tar industry. This period set the stage for a monumental breakthrough in dye chemistry. In 1868, German chemists Carl Graebe and Carl Liebermann, working at BASF, achieved the first successful synthesis of alizarin from anthracene, a component of coal tar.[1] Remarkably, at nearly the same time, the British chemist William Henry Perkin, already famous for his discovery of the first synthetic dye, mauveine, independently developed a similar synthesis. However, Graebe and Liebermann filed their patent just one day before Perkin.

This synthetic alizarin was identical to the natural product but could be produced more consistently and at a fraction of the cost. The consequences were immediate and dramatic: the centuries-old cultivation of the madder plant for dye production collapsed, and the era of synthetic dyes began in earnest.

The Chemistry of Alizarin: Synthesis and Properties

Alizarin (1,2-dihydroxyanthraquinone) is an organic compound with the chemical formula C₁₄H₈O₄. Its synthesis marked a pivotal moment in organic chemistry.

Key Synthesis Pathways

Several methods for the synthesis of alizarin have been developed. The most historically significant and industrially relevant are outlined below.

The pioneering synthesis of alizarin by Graebe and Liebermann involved the conversion of anthracene to anthraquinone, followed by a series of reactions to introduce the hydroxyl groups. A common laboratory adaptation of this method involves the bromination of anthraquinone.

Experimental Protocol: Synthesis of Alizarin from Anthraquinone via Bromination (Adapted from Graebe-Liebermann)

Materials:

-

Anthraquinone

-

Bromine

-

Potassium hydroxide

-

Hydrochloric acid

Procedure:

-

Bromination: In a sealed tube, heat anthraquinone with bromine at 100°C to produce dibromoanthraquinone.

-

Hydroxylation: Fuse the resulting dibromoanthraquinone with potassium hydroxide at 170°C. This step substitutes the bromine atoms with hydroxyl groups.

-

Acidification: Treat the reaction mixture with a strong acid, such as hydrochloric acid, to protonate the hydroxyl groups and precipitate alizarin.

-

Purification: The crude alizarin can be purified by recrystallization or sublimation.

An alternative and often more efficient industrial method involves the sulfonation of anthraquinone.

Experimental Protocol: Synthesis of Alizarin from Anthraquinone via Sulfonation

Materials:

-

Anthraquinone

-

Fuming sulfuric acid (oleum)

-

Sodium hydroxide

-

An oxidizing agent (e.g., sodium chlorate or potassium nitrate)

-

Sulfuric acid

Procedure:

-

Sulfonation: Heat anthraquinone with fuming sulfuric acid to produce anthraquinone-2-sulfonic acid.

-

Alkaline Fusion: Fuse the anthraquinone-2-sulfonic acid with sodium hydroxide in the presence of an oxidizing agent at approximately 200°C under pressure. This introduces the hydroxyl groups.

-

Acidification: Acidify the reaction mixture with sulfuric acid to precipitate alizarin.

-

Purification: The precipitated alizarin is then filtered, washed, and dried.

A more direct synthesis involves the Friedel-Crafts acylation of catechol with phthalic anhydride.

Experimental Protocol: Synthesis of Alizarin from Phthalic Anhydride and Catechol

Materials:

-

Phthalic anhydride

-

Catechol

-

Anhydrous aluminum chloride or concentrated sulfuric acid

Procedure:

-

Condensation: Condense catechol with phthalic anhydride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride or concentrated sulfuric acid at an elevated temperature (e.g., 70°C).

-

Workup: The reaction mixture is then worked up to isolate the alizarin product.

Diagram of Alizarin Synthesis Pathways

References

Understanding the Binding of Alizarin Red to Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding mechanism of Alizarin Red S (ARS) to calcium, a fundamental technique for the detection and quantification of mineralization in biological systems. This guide covers the core principles of the interaction, detailed experimental protocols, and the context of its application in studying osteogenesis-related signaling pathways.

The Core Principle: Chelation of Calcium by Alizarin Red S

Alizarin Red S is an anthraquinone dye that serves as a histochemical stain to identify the presence of calcium deposits in tissues and cell cultures.[1][2] The fundamental principle of this interaction lies in a chelation process, where the ARS molecule forms a stable complex with calcium ions.[1] This interaction results in the formation of a bright orange-red precipitate, allowing for the visualization and subsequent quantification of calcified matrices.[3]

The ARS molecule possesses hydroxyl and sulfonate groups that are crucial for its interaction with calcium.[4] In an aqueous solution at an optimal acidic pH, ARS selectively binds to calcium ions, forming an Alizarin Red S-calcium complex. This complex is birefringent, meaning it can be visualized under polarized light, which enhances the specificity of detection. While ARS is highly specific for calcium in biological contexts, it's worth noting that other divalent cations such as magnesium, manganese, barium, strontium, and iron can interfere, though they are not typically present in sufficient concentrations to affect the staining significantly.

Quantitative Aspects of the Alizarin Red S-Calcium Interaction

While qualitative visualization is a primary application of ARS staining, quantitative analysis is essential for objective and comparative evaluations of mineralization. The binding of ARS to calcium can be characterized by several parameters, which are summarized in the table below.

| Parameter | Value | Notes |

| Stoichiometry (ARS:Calcium) | 1:1 | In an acidic pH range (4.0-8.0), the molar ratio of the ARS-calcium precipitate is approximately 1:1. |

| Apparent Solubility Product (Ksp) | ~10⁻⁷ | This value indicates a strong affinity between ARS and calcium, leading to the formation of a sparingly soluble salt. |

| Optimal pH for Binding | 4.1 - 4.3 | This acidic pH is critical for the selective binding of ARS to calcium deposits. |

| Binding Affinity (Kd) | Not explicitly reported | A specific dissociation constant (Kd) for the Alizarin Red S-calcium complex is not readily available in the reviewed literature. However, a stability constant (LogK1 = 4.58) has been reported for the related compound Alizarin with Ca(II). |

Experimental Protocols

Preparation of Alizarin Red S Staining Solution (2% w/v)

Reagents:

-

Alizarin Red S powder

-

Distilled water

-

10% Ammonium hydroxide or 0.1 M Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.

-

Mix thoroughly until the powder is completely dissolved.

-

Carefully adjust the pH of the solution to 4.1-4.3 using a pH meter. Add 10% ammonium hydroxide dropwise to increase the pH, or 0.1 M HCl to lower it.

-

For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.

-

Store the solution at 4°C, protected from light. It is recommended to use the solution within one month.

Alizarin Red S Staining of Cell Cultures

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

2% Alizarin Red S solution (pH 4.1-4.3)

-

Distilled water

Procedure:

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Washing: Gently wash the cells three to five times with distilled water to remove the fixative.

-

Staining: Add a sufficient volume of the 2% Alizarin Red S solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature in the dark, with gentle shaking.

-

Washing: Remove the ARS solution and wash the cells three to five times with distilled water to reduce background staining.

-

Visualization: The stained cells can now be visualized under a bright-field microscope. Calcium deposits will appear as orange-red nodules.

Quantification of Alizarin Red S Staining

The amount of bound Alizarin Red S can be quantified by extracting the dye from the stained samples and measuring its absorbance.

Materials:

-

10% Acetic acid or 10% Cetylpyridinium chloride (CPC)

-

10% Ammonium hydroxide

-

Microcentrifuge tubes

-

Spectrophotometer or microplate reader

Procedure (Acetic Acid Method):

-

Extraction: After staining and washing, add 1 mL of 10% acetic acid to each well. Incubate for 30 minutes at room temperature with shaking to detach the cell layer.

-

Collection: Transfer the cell monolayer and acetic acid solution to a 1.5 mL microcentrifuge tube.

-

Heating: Vortex the tubes for 30 seconds. Heat the samples at 85°C for 10 minutes, and then place them on ice for 5 minutes.

-

Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes.

-

Neutralization: Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.

-

Measurement: Read the absorbance of the solution at 405 nm using a spectrophotometer. A standard curve of known ARS concentrations should be used for accurate quantification.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for ARS Staining and Quantification

The following diagram illustrates the key steps involved in staining cell cultures with Alizarin Red S and subsequently quantifying the mineral deposition.

Caption: Experimental workflow for Alizarin Red S staining and quantification.

Signaling Pathways in Osteogenesis

Alizarin Red S staining is a cornerstone in the study of osteogenesis, the process of bone formation. This process is tightly regulated by complex signaling networks, with the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways playing pivotal roles.

BMPs are growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts. The canonical BMP signaling pathway involves the activation of Smad proteins, which then translocate to the nucleus to regulate the expression of osteogenic genes.

Caption: Canonical BMP signaling pathway in osteoblast differentiation.

The canonical Wnt signaling pathway is also critical for osteoblast differentiation and bone formation. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which co-activates the transcription of target genes involved in osteogenesis.

References

Navigating the Spectrophotometric Landscape of Alizarin Dyes: A Technical Guide to Alizarin Red S

A Note on Nomenclature: Initial searches for "Acid Alizarin Red B" yielded limited specific data. The scientific literature is significantly more robust for a closely related compound, Alizarin Red S . This guide will focus on the spectrophotometric properties of Alizarin Red S, providing a comprehensive overview for researchers, scientists, and drug development professionals. While both are anthraquinone dyes, their distinct chemical structures imply differing spectrophotometric characteristics. The information presented herein for Alizarin Red S should not be considered directly interchangeable with this compound.

Core Spectrophotometric Properties of Alizarin Red S

Alizarin Red S (ARS), a water-soluble sodium salt of alizarin sulfonic acid, is widely utilized as a stain for calcium deposits in biological tissues.[1][2] Its utility is rooted in its well-defined spectrophotometric properties, which are sensitive to environmental factors such as pH and solvent polarity.

Absorption and Emission Spectra

The electronic absorption spectrum of Alizarin Red S in an aqueous solution at a pH of 4.1 exhibits distinct bands at 259 nm, with shoulders at 233 nm and 276 nm, as well as bands at 333 nm and 423 nm.[1] Another source notes an absorption peak at 428 nm in an aqueous solution.[3] The compound is also fluorescent, with a reported excitation maximum at 502 nm and an emission maximum at 586 nm.[4]

Molar Absorptivity and Quantitative Analysis

The molar absorptivity of Alizarin Red S is a key parameter for its quantitative determination. In a method for determining famotidine, the molar absorptivity of the complex formed with Alizarin Red S was found to be 3.3 × 10^4 L/mol·cm. For quantitative analysis, a linear relationship between the concentration of ARS and its absorbance is observed. For instance, a serial dilution of ARS with concentrations ranging from 31.3 µM to 2 mM shows a linear relationship with the absorbance at 405 nm.

Solvatochromic and pH Effects

The absorption spectrum of Alizarin Red S is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. A red shift in the absorption spectra is observed with a reduction in the dielectric constant of the medium. This effect is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent.

The color of Alizarin Red S is also highly dependent on the pH of the solution. The dye has two ionizable protons, leading to different colored species at various pH values. The pKa values, which represent the pH at which 50% of the dye is in its ionized form, have been determined spectrophotometrically. The first pKa is reported to be around 5.82, and the second pKa is approximately 10.78.

Tabulated Spectrophotometric Data

For clarity and ease of comparison, the key quantitative data for Alizarin Red S are summarized in the tables below.

| Parameter | Value | Conditions | Reference |

| Absorption Maxima (λmax) | 259 nm, 333 nm, 423 nm | Aqueous solution, pH 4.1 | |

| 428 nm | Aqueous solution | ||

| 271 nm | Not specified | ||

| Fluorescence Excitation Max | 502 nm | Not specified | |

| Fluorescence Emission Max | 586 nm | Not specified | |

| Molar Absorptivity (ε) | 3.3 × 10^4 L/mol·cm | Complex with famotidine | |

| pKa1 | 5.82 | Aqueous solution | |

| pKa2 | 10.78 | Aqueous solution |

Experimental Protocols

Detailed methodologies are crucial for reproducible spectrophotometric analysis. The following sections outline protocols for preparing Alizarin Red S solutions and performing spectrophotometric measurements.

Preparation of Alizarin Red S Stock Solution

A standard stock solution of Alizarin Red S can be prepared as follows:

-

Weighing: Accurately weigh a desired amount of Alizarin Red S powder. For example, to prepare a 1x10^-3 M solution, weigh 0.0360 g of Alizarin Red S (molar mass: 360.28 g/mol ).

-

Dissolving: Dissolve the powder in a small amount of distilled water in a beaker.

-

Transferring: Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Diluting: Add distilled water to the flask until the volume reaches the calibration mark.

-

Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Store the solution in a dark bottle to prevent photodegradation.

Spectrophotometric Measurement of Absorbance

The following protocol outlines the steps for measuring the absorbance spectrum of an Alizarin Red S solution:

-

Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure lamp stability.

-

Wavelength Selection: Set the desired wavelength range for scanning (e.g., 200-700 nm).

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the Alizarin Red S solution (the "blank"). Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the Alizarin Red S solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: The instrument's software will display the absorbance spectrum, from which the wavelength of maximum absorbance (λmax) can be determined.

Determination of pKa by Spectrophotometric Titration

The acid dissociation constants (pKa) of Alizarin Red S can be determined by monitoring the change in its absorbance spectrum as a function of pH.

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 3 to 13).

-

Add a constant, known concentration of Alizarin Red S to each buffer solution.

-

Measure the absorbance spectrum of each solution at a constant temperature.

-

Plot the absorbance at a selected wavelength (ideally one where the acidic and basic forms have significantly different absorbances) against the pH.

-

The resulting titration curve will be sigmoidal. The pKa value corresponds to the pH at the inflection point of the curve. This can be determined from the first or second derivative of the plot.

Visualizing Experimental Workflows and Relationships

Graphical representations can clarify complex experimental procedures and the relationships between different parameters.

Caption: Workflow for the spectrophotometric determination of Alizarin Red S pKa values.

Caption: Conceptual relationship illustrating the principle of solvatochromism.

References

A Comprehensive Technical Guide to the Safe Handling of Acid Alizarin Red B Powder

This guide provides an in-depth overview of the safety protocols and handling procedures for Acid Alizarin Red B powder, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological sources to ensure a thorough understanding of the potential hazards and the necessary precautions.

Chemical and Physical Properties

This compound, also known as Alizarin Red S or Mordant Red 3, is a water-soluble sodium salt of alizarin sulfonic acid. It is commonly used as a dye and an indicator.

| Property | Value |

| Synonyms | Alizarin Red S, Mordant Red 3, C.I. 58005, Sodium alizarinesulfonate[1][2][3] |

| Appearance | Burgundy powder[2] |

| Odor | Odorless[2] |

| pH Indicator Range | 4.6 (yellow) to 6.0 (pink-red) |

| Shelf Life | Indefinite, if stored properly |

Toxicological Data

The available toxicological data for this compound is limited. The primary concerns are related to its irritant properties and potential for harm upon ingestion or inhalation.

| Parameter | Species | Route of Administration | Value |

| LD50 | Mouse | Intravenous | 70 mg/kg |

Note on Experimental Protocols: The provided search results cite the toxicological data from the "Register of Toxic Effects of Chemical Substances (RTECS)" and other safety data sheets. However, detailed experimental methodologies for these studies are not available in the provided sources.

Hazard Identification and Health Effects

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

-

Acute Health Effects:

-

Eye Contact: Causes serious eye irritation and potential damage.

-

Skin Contact: Causes skin irritation and can be harmful if absorbed through the skin. Pre-existing dermatitis may be exacerbated by exposure.

-

Inhalation: Harmful if inhaled and causes irritation to the respiratory tract. Inhalation of dust may lead to further lung damage, particularly for individuals with impaired respiratory function.

-

Ingestion: Harmful if swallowed. Accidental ingestion of less than 150 grams may be fatal or cause serious health damage.

-

-

Chronic Health Effects:

-

Prolonged exposure to high concentrations of dust may lead to changes in lung function, a condition known as pneumoconiosis.

-

Some anthraquinone dyes, the chemical class to which this compound belongs, are known carcinogens and allergens, and some have demonstrated slight teratogenic effects in animal studies.

-

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound powder to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are required. A face shield may be necessary where there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear suitable chemical-resistant gloves, such as nitrile rubber (>0.11 mm thickness), that are tested to EN 374 standards.

-

Protective Clothing: Impervious protective clothing, including a lab coat, apron, or coveralls, is necessary to prevent skin contact.

-

-

Respiratory Protection:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.

-

If engineering controls are insufficient, a NIOSH-approved particulate respirator (N95 or better) should be worn. For emergencies or unknown exposure levels, a full-face, positive-pressure, air-supplied respirator is recommended.

-

Handling Procedures

-

Avoid all personal contact, including the inhalation of dust.

-

Minimize dust generation and accumulation.

-

Use in a well-ventilated area.

-

Keep containers tightly sealed when not in use.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly with soap and water after handling.

Storage Requirements

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed to prevent contamination and moisture absorption.

-

Store in original containers, such as polyethylene or polypropylene containers.

-

Isolate from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.

Spills and Leaks

-

Minor Spills:

-

Eliminate all ignition sources.

-

Clean up spills immediately, avoiding contact with skin and eyes.

-

Use dry clean-up procedures and avoid generating dust. Moisten the spilled material with water to reduce airborne dust.

-

Place the collected material into a suitable, labeled container for waste disposal.

-

-

Major Spills:

-

Evacuate the area and alert emergency personnel.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill and prevent it from entering drains or waterways.

-

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.

-

Hazards: The fine dust dispersed in the air can create a dust explosion hazard in the presence of an ignition source. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound powder from receipt to disposal.

Caption: Workflow for the safe handling of this compound powder.

References

What are the common synonyms for Acid Alizarin Red B?

An In-depth Technical Guide to Acid Alizarin Red B and its Common Counterpart, Alizarin Red S

Introduction

For researchers, scientists, and professionals in drug development, the precise identification and application of chemical reagents are paramount. This guide addresses the common synonyms, technical properties, and applications of this compound. It also provides a detailed comparative analysis with the more prevalent Alizarin Red S, a compound often associated with similar applications but possessing a distinct chemical identity. This document aims to clarify the distinctions between these two dyes and serves as a comprehensive resource for their use in laboratory settings.

This compound: Synonyms and Chemical Identity

This compound is an acid chrome monoazo dye.[1] Despite inquiries for common synonyms, multiple chemical suppliers explicitly state that this compound has no widely recognized synonyms.[2] It is crucial to refer to this compound by its specific name and CAS number to avoid confusion.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1836-22-2 |

| Molecular Formula | C₁₇H₉N₂Na₃O₉S₂ |

| Molecular Weight | 518.36 g/mol |

| Appearance | Bright, scarlet, translucent red dye |

| Application | Dyes wool Bordeaux red, used for calcium determination.[1][3] |

Alizarin Red S: A Widely Used Alternative

In the context of biomedical research, particularly in studies involving calcification and osteogenesis, Alizarin Red S is a much more commonly utilized dye.[4] Due to its frequent use, it is often mistakenly cross-referenced with other red dyes. It is imperative for researchers to understand that this compound and Alizarin Red S are chemically distinct compounds.

Common Synonyms for Alizarin Red S

Alizarin Red S is known by a variety of synonyms, including:

-

Mordant Red 3

-

C.I. 58005

-

Sodium alizarinsulfonate

-

Alizarine S

-

Alizarine sulfonate

-

Alizarin Red, water-soluble

-

Alizarin Carmine

-

Alizarin sodium monosulfonate

Chemical and Physical Properties of Alizarin Red S

The properties of Alizarin Red S are summarized in the table below for comparison.

| Property | Value |

| CAS Number | 130-22-3 |

| Molecular Formula | C₁₄H₇NaO₇S |

| Molecular Weight | 342.25 g/mol |

| Appearance | Orange-yellow powder |

| Application | Histological stain for calcium deposits in tissues, quantification of mineralization in osteogenesis assays. |

Experimental Protocol: Alizarin Red S Staining for Calcium Mineralization

Alizarin Red S is the gold standard for detecting and quantifying mineralization in cell culture. The following protocol is a widely accepted method for staining calcium deposits in in vitro osteogenesis assays.

Reagents and Equipment

-

Alizarin Red S (CAS 130-22-3)

-

Distilled water (ddH₂O)

-

0.1% Ammonium hydroxide or 10% Hydrochloric acid (for pH adjustment)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde or 10% Formalin (for cell fixation)

-

10% Acetic acid or 10% Cetylpyridinium chloride (for quantification)

-

Microplate reader (for quantification)

Staining Procedure

-

Cell Culture and Induction of Osteogenesis: Culture cells to confluence and treat with osteogenic differentiation medium. The optimal duration of induction should be determined empirically by observing the formation of calcified nodules.

-

Fixation: Carefully aspirate the culture medium and wash the cells 2-3 times with PBS. Fix the cells with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.

-

Washing: Remove the fixative and wash the cells 2-3 times with ddH₂O to remove any residual fixative.

-

Staining: Add the 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is completely covered. Incubate for 20-45 minutes at room temperature, protected from light.

-

Final Washes: Remove the Alizarin Red S solution and wash the cells 3-5 times with ddH₂O to reduce background staining.

-

Visualization: The stained mineralized nodules, appearing as bright orange-red deposits, can be visualized using a bright-field microscope.

Quantification of Mineralization

-

Elution: After imaging, add 10% acetic acid or 10% cetylpyridinium chloride to each well to elute the bound Alizarin Red S stain. Incubate for 15-30 minutes at room temperature with gentle shaking.

-

Neutralization (if using acetic acid): Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice for 5 minutes. Centrifuge at 20,000 x g for 15 minutes. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

-

Absorbance Measurement: Read the absorbance of the solution at 405 nm (for acetic acid extraction) or 562 nm (for cetylpyridinium chloride extraction) using a microplate reader. The absorbance is directly proportional to the amount of mineralized calcium.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Alizarin Red S Staining and Quantification

Caption: Workflow for Alizarin Red S staining and analysis.

Key Signaling Pathways in Osteogenesis

The process of osteogenesis, which is assessed by Alizarin Red S staining, is regulated by complex signaling pathways. The Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways are critical in this process.

Caption: Key signaling pathways in osteoblast differentiation.

References

Methodological & Application

Application Notes and Protocols: Alizarin Red S Staining for Osteoblast Mineralization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) staining is a widely utilized and established method for the detection and quantification of calcium deposits, a key indicator of extracellular matrix mineralization by osteoblasts.[1] This technique is fundamental in bone biology research and is a critical tool for assessing osteogenic differentiation, screening potential therapeutic agents for bone disorders, and evaluating the biocompatibility of biomaterials.[2] The underlying principle of ARS staining involves the chelation of calcium ions by the anthraquinone dye, forming a vivid orange-red complex.[1] This allows for both qualitative visualization and quantitative assessment of the extent of mineralization in in vitro osteoblast cultures.[1][3]

Principle of the Assay

Alizarin Red S selectively binds to calcium salts, forming a stable orange-red precipitate. The intensity of the staining is directly proportional to the amount of calcium present in the extracellular matrix, providing a reliable method to measure the progress of osteogenic differentiation and mineralization. While microscopic examination offers a qualitative assessment, spectrophotometric quantification of the extracted stain provides a more objective and reproducible measure of mineralization. Common methods for dye extraction include the use of acetic acid or cetylpyridinium chloride (CPC). The acetic acid extraction method is often favored for its sensitivity, particularly in cultures with weak mineralization.

Experimental Protocols

Materials

-

Alizarin Red S (Sigma-Aldrich, Cat# A5533 or equivalent)

-

Distilled water (dH₂O)

-

Ammonium hydroxide (NH₄OH) or Hydrochloric acid (HCl)

-

Phosphate-buffered saline (PBS)

-

10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA)

-

10% Acetic Acid

-

10% Ammonium Hydroxide

Solution Preparation

Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

-

Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water.

-

Adjust the pH to 4.1-4.3 using 0.1% ammonium hydroxide or dilute HCl. The pH is critical for specific staining.

-

Filter the solution through a 0.22 µm filter.

-

Store at 4°C, protected from light, for up to one month.

Staining Protocol for Cultured Osteoblasts

-

Cell Culture: Culture osteoblasts in a multi-well plate under desired osteogenic conditions until mineralization is expected (typically 14-28 days).

-

Washing: Carefully aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Fix the cells with 10% Neutral Buffered Formalin or 4% Paraformaldehyde for 15-30 minutes at room temperature.

-

Washing: Remove the fixative and wash the cells two to three times with distilled water.

-

Staining: Add a sufficient volume of the 2% Alizarin Red S staining solution to completely cover the cell monolayer. Incubate for 20-45 minutes at room temperature in the dark.

-

Washing: Aspirate the staining solution and wash the cell monolayer four to five times with distilled water to remove unbound dye.

-

Visualization (Qualitative): Add PBS to the wells to prevent the cells from drying out. Visualize the orange-red mineralized nodules under a bright-field microscope.

Quantification of Mineralization (Acetic Acid Extraction Method)

-

Drying: After the final wash, remove all the distilled water and allow the plate to air dry completely.

-

Destaining: Add 1 mL of 10% acetic acid to each well and incubate for 30 minutes at room temperature with gentle shaking.

-

Cell Lysis: Scrape the cells from the plate and transfer the cell suspension to a 1.5 mL microcentrifuge tube. Vortex for 30 seconds.

-

Heat Incubation: Heat the suspension at 85°C for 10 minutes, then immediately transfer to ice for 5 minutes.

-

Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes.

-

Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

-

Neutralization: Add 10% ammonium hydroxide to neutralize the pH to between 4.1 and 4.5.

-

Absorbance Reading: Transfer the solution to a 96-well plate and read the absorbance at 405 nm using a plate reader.

Data Presentation

Table 1: Staining and Quantification Parameters

| Parameter | Value | Reference |

| Alizarin Red S Concentration | 2% (w/v) or 40 mM | |

| pH of Staining Solution | 4.1 - 4.3 | |

| Fixation | 10% Formalin or 4% PFA | |

| Fixation Time | 10 - 60 minutes | |

| Staining Time | 10 - 45 minutes | |

| Quantification Method | Acetic Acid Extraction | |

| Destaining Solution | 10% Acetic Acid | |

| Neutralization Solution | 10% Ammonium Hydroxide | |

| Absorbance Wavelength | 405 nm |

Visualization of Workflows and Pathways

References

Application Notes and Protocols for Alizarin Red S Staining of Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone dye widely used in histological and pathological studies to detect the presence of calcium deposits in tissue sections.[1] The staining method is based on the ability of Alizarin Red S to form a stable, orange-red chelate complex with calcium ions, allowing for the specific visualization and quantification of mineralization.[2][3] This technique is a cornerstone in the assessment of osteogenesis, the study of pathological calcification, and in screening the effects of therapeutic compounds on bone formation and resorption.[2][4] The reaction is not strictly specific to calcium, as other cations like magnesium, manganese, barium, strontium, and iron can interfere; however, these are not typically present in sufficient concentrations in biological tissues to affect the staining results.

Principle of Staining

The underlying principle of Alizarin Red S staining is a chelation reaction. The Alizarin Red S molecule contains hydroxyl and sulfonate groups that act as ligands, donating electrons to form coordinate bonds with calcium cations (Ca²⁺). This process results in the formation of an insoluble, brightly colored orange-red precipitate, often referred to as a "lake pigment," at the site of calcium accumulation. A key characteristic of this precipitate is its birefringence, which allows for enhanced visualization under polarized light microscopy. The optimal pH for this reaction is critical and should be maintained between 4.1 and 4.3 to ensure specific binding to calcium.

Experimental Protocols

Reagents and Equipment

Reagents:

-

Alizarin Red S powder (CAS 130-22-3)

-

Distilled or deionized water

-

Ammonium hydroxide (NH₄OH), 10% solution

-

Hydrochloric acid (HCl), dilute solution (e.g., 0.1%)

-

Neutral buffered formalin or alcoholic formalin

-

Paraffin wax

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Acetone

-

Synthetic mounting medium

-

For quantification (optional):

-

10% Acetic acid or 10% Cetylpyridinium chloride (CPC)

-

Equipment:

-

Microtome

-

Microscope slides

-

Coplin jars or staining dishes

-

pH meter

-

Light microscope (with polarizing lenses optional)

-

Fume hood

-

Standard laboratory glassware

Preparation of Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

-

Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.

-

Mix thoroughly until the powder is completely dissolved.

-

Carefully adjust the pH of the solution to between 4.1 and 4.3 using a dilute ammonium hydroxide solution (e.g., 0.1% or 0.5%). Use a calibrated pH meter for accuracy.

-

If the pH is too high, it can be lowered with dilute HCl before re-adjusting with ammonium hydroxide.

-

It is recommended to prepare the staining solution fresh for each use. If stored, it should be kept at 4°C, protected from light, and used within one month.

Staining Protocol for Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections by immersing slides in two changes of xylene for 3-5 minutes each.

-

Rehydrate the sections through a graded series of ethanol:

-

Absolute ethanol, two changes of 1 minute each.

-

95% ethanol for 1 minute.

-

70% ethanol for 1 minute.

-

-

Rinse briefly in distilled water.

-

-

Staining:

-

Immerse the slides in the Alizarin Red S staining solution for 30 seconds to 5 minutes. The optimal time may vary depending on the tissue and the extent of calcification. It is advisable to check the staining progress microscopically.

-

-

Dehydration and Mounting:

-

Shake off excess dye and blot the sections carefully.

-

Dehydrate the sections rapidly:

-

Immerse in acetone for 20 dips (approximately 10-20 seconds).

-

Immerse in an acetone-xylene (1:1) solution for 20 dips (approximately 10-20 seconds).

-

-

Clear the sections in two changes of xylene.

-

Mount with a synthetic mounting medium.

-

Visualization

Examine the stained sections under a bright-field microscope. Calcium deposits will appear as an orange-red precipitate. For enhanced visualization, particularly of smaller deposits, polarized light microscopy can be used to observe the birefringence of the Alizarin Red S-calcium complex.

Data Presentation

The following table summarizes the key quantitative parameters for the Alizarin Red S staining protocol.

| Parameter | Value | Notes |

| Alizarin Red S Concentration | 2% (w/v) in distilled water | Lower concentrations may result in weak staining. |

| pH of Staining Solution | 4.1 - 4.3 | This is a critical parameter. A pH outside this range can lead to non-specific staining or a yellow discoloration. |

| pH Adjusting Reagent | Dilute Ammonium Hydroxide (e.g., 0.1% or 0.5%) | The presence of ammonium ions is important for proper staining. |

| Staining Incubation Time | 30 seconds - 5 minutes | The optimal time should be determined empirically by microscopic observation. |

| Fixative | 10% Neutral Buffered Formalin or Alcoholic Formalin | Avoid fixatives containing calcium. |

| Section Thickness | 4-5 µm | Standard thickness for paraffin-embedded sections. |

Quantification of Staining

Alizarin Red S staining can be semi-quantified to assess the extent of mineralization.

-

After staining and visualization, the bound dye can be extracted from the tissue section.

-

Add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride to the stained slide to elute the dye.

-

Incubate for 15-30 minutes at room temperature with shaking.

-

Transfer the extract to a microcentrifuge tube.

-

Centrifuge to pellet any debris.

-

Measure the absorbance of the supernatant at a wavelength between 405-550 nm. For cetylpyridinium chloride extraction, an absorbance of 562 nm is recommended.

-

The absorbance value is proportional to the amount of bound Alizarin Red S, which in turn correlates with the amount of calcium in the tissue.

Diagrams

Experimental Workflow

Caption: Experimental workflow for Alizarin Red S staining of tissue sections.

Osteogenic Differentiation Signaling Pathway

Caption: Signaling pathway leading to mineralization detected by Alizarin Red S.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or No Staining | Incorrect pH of staining solution (too low). | Prepare fresh staining solution and ensure the pH is between 4.1 and 4.3. |

| Expired or improperly stored Alizarin Red S powder/solution. | Use fresh reagents. | |

| Insufficient staining time. | Increase the incubation time and monitor microscopically. | |

| Loss of calcium during fixation or processing. | Use neutral buffered formalin and avoid acidic fixatives. | |

| Non-specific Background Staining | Incorrect pH of staining solution (too high). | Prepare fresh staining solution and ensure the pH is between 4.1 and 4.3. |

| Over-staining. | Reduce the incubation time. | |

| Inadequate washing. | Increase the number and duration of washing steps after staining. | |

| Staining Appears Yellow | pH of the staining solution is too acidic. | Prepare a fresh solution and carefully adjust the pH to 4.1-4.3. |

| No calcium is present in the tissue. | The yellow color is the inherent color of the dye at an acidic pH in the absence of calcium. | |

| Precipitates on the Section | Unfiltered staining solution. | Filter the staining solution through a 0.22 µm filter before use. |

Conclusion

Alizarin Red S staining is a robust and reliable method for the detection and quantification of calcium mineralization in tissue sections. Adherence to the optimized protocol, particularly the critical pH of the staining solution, is essential for achieving specific and reproducible results. This technique remains a valuable tool for researchers and professionals in various fields, including bone biology, pathology, and drug development, providing critical insights into the processes of calcification.

References

Application Notes and Protocols for the Quantification of Alizarin Red S Staining in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alizarin Red S (ARS) is an anthraquinone dye used to detect and quantify calcium deposits in cell culture and tissue sections.[1][2][3][4] In the presence of calcium, ARS forms a visible orange-red complex, making it a valuable tool for assessing mineralization, a key indicator of osteogenesis.[5] This technique is widely employed in studies of bone formation, regenerative medicine, and the screening of therapeutic compounds that may modulate mineralization. While qualitative visualization is informative, quantitative analysis of ARS staining is crucial for objective and reproducible data.

This document provides detailed protocols for three common methods of ARS quantification: two dye-elution spectrophotometric methods (Acetic Acid and Cetylpyridinium Chloride) and a brief overview of Digital Image Analysis.

Principle of Alizarin Red S Staining

The fundamental principle of Alizarin Red S staining lies in its ability to selectively bind to calcium ions through a process called chelation. The ARS molecule contains hydroxyl and sulfonate groups that act as ligands, forming stable coordinate bonds with calcium cations, particularly in calcified extracellular matrices. This interaction results in the formation of an insoluble, vibrant orange-red precipitate, or "lake," at sites of calcium deposition. The staining is typically performed at an acidic pH of 4.1-4.3 to ensure specific binding.

Experimental Protocols

Materials and Reagents

-

Alizarin Red S (ARS) powder

-

Distilled or deionized water

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) or 10% Formalin

-

10% Acetic Acid

-

10% Cetylpyridinium Chloride (CPC) solution

-

10% Ammonium Hydroxide

-

Microplate reader

-

Microscope

-

Image analysis software (for Digital Image Analysis method)

Preparation of Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

-

Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.

-

Adjust the pH of the solution to 4.1-4.3 using 0.1% ammonium hydroxide or dilute hydrochloric acid.

-

Filter the solution through a 0.22 µm filter for sterilization.

-

Store the solution at 4°C, protected from light, for up to one month.

Alizarin Red S Staining Protocol

This protocol is applicable to cells cultured in various multi-well plate formats.

-

Cell Culture and Induction of Mineralization: Culture cells under conditions that promote osteogenic differentiation and mineralization.

-

Washing: Carefully aspirate the culture medium and gently wash the cells two to three times with PBS.

-

Fixation: Fix the cells by adding an appropriate volume of 4% PFA or 10% formalin to each well and incubate for 15-30 minutes at room temperature.

-

Post-Fixation Wash: Remove the fixative and wash the cells three to five times with distilled water to eliminate any residual fixative.

-

Staining: Add a sufficient volume of the 2% Alizarin Red S solution to completely cover the cell monolayer. Incubate for 20-30 minutes at room temperature with gentle shaking.

-

Post-Staining Wash: Aspirate the ARS solution and wash the cell monolayer three to five times with distilled water to reduce non-specific background staining.

-

Visualization (Optional): At this stage, the stained cells can be visualized and imaged using a bright-field microscope.

Quantification Protocols

Method 1: Acetic Acid Elution

This method is noted for its higher sensitivity, particularly for weakly mineralizing cultures.

-

Dye Elution: After the final post-staining wash, add 10% acetic acid to each well (e.g., 800 µL for a 6-well plate or 200 µL for a 24-well plate).

-

Incubation: Incubate the plate for 30 minutes at room temperature with gentle shaking to dissolve the mineral-dye complex.

-

Cell Detachment and Collection: Scrape the cell layer and transfer the cell slurry in acetic acid to a 1.5 mL microcentrifuge tube.

-

Heating and Cooling: Vortex the tubes for 30 seconds. To prevent evaporation, overlay the slurry with mineral oil. Heat the tubes to 85°C for 10 minutes, then immediately transfer to ice for 5 minutes.

-

Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes to pellet cell debris.

-

Neutralization: Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 by adding 10% ammonium hydroxide.

-

Absorbance Measurement: Transfer the neutralized solution to a 96-well plate and read the absorbance at 405 nm using a microplate reader.

Method 2: Cetylpyridinium Chloride (CPC) Elution

This method is simpler and faster, though it may be less sensitive than the acetic acid method.

-

Dye Elution: Following the final post-staining wash, add 10% cetylpyridinium chloride to each well (e.g., 1 mL for a 24-well plate).

-

Incubation: Incubate for 1 hour at room temperature with shaking to elute the bound dye.

-

Absorbance Measurement: Transfer the CPC eluate to a 96-well plate and measure the absorbance at 562 nm using a microplate reader.

Method 3: Digital Image Analysis

This non-destructive method allows for quantification without extracting the dye.

-

Image Acquisition: After staining and washing, acquire high-resolution images of the stained cell monolayers using a microscope or scanner.

-

Image Processing: Use image analysis software (e.g., ImageJ, CellProfiler) to process the images. This typically involves converting the image to a specific color space and applying a threshold to distinguish the stained areas from the background.

-

Quantification: The software can then calculate the total stained area and the intensity of the stain, providing a quantitative measure of mineralization.

Data Presentation and Comparison

| Parameter | Acetic Acid Elution | Cetylpyridinium Chloride (CPC) Elution | Digital Image Analysis |

| Principle | Dye elution at low pH, neutralization, and colorimetric reading. | Dye elution using a cationic surfactant and colorimetric reading. | Image thresholding and pixel quantification. |

| Sensitivity | High, suitable for weakly mineralizing cultures. | Moderate. | High, dependent on image quality and analysis parameters. |

| Absorbance Wavelength | 405 nm. | 550-570 nm (typically 562 nm). | Not applicable. |

| Linear Range | Wide (30 µM to 4 mM). | More limited compared to the acetic acid method. | Dependent on camera linearity. |

| Throughput | Lower, more labor-intensive. | Higher, simpler protocol. | High, especially with automated imaging and analysis. |

| Pros | High sensitivity and wide linear range. | Simple, rapid, and less harsh on samples. | Non-destructive, provides spatial information. |

| Cons | More complex and time-consuming protocol. | Lower sensitivity, may not detect subtle differences. | Requires specialized equipment and software, potential for imaging artifacts. |

Signaling Pathways in Osteogenic Differentiation

Alizarin Red S staining is an endpoint measurement of mineralization, which is the culmination of complex signaling pathways that drive osteoblast differentiation. Key pathways include the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) signaling cascades, which converge on master transcriptional regulators like Runt-related transcription factor 2 (RUNX2).

BMP Signaling: BMPs bind to their receptors, leading to the phosphorylation of Smad proteins (Smad1/5/8). These activated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the expression of osteogenic genes, including RUNX2.

Wnt Signaling: In the canonical Wnt pathway, Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors. This leads to the stabilization and nuclear accumulation of β-catenin, which then associates with TCF/LEF transcription factors to activate the expression of target genes involved in osteoblast proliferation and differentiation.

RUNX2: As a master regulator, RUNX2 is essential for osteoblast lineage commitment and induces the expression of genes critical for extracellular matrix production and mineralization.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Staining | Low level of mineralization. | Extend cell culture time, optimize osteogenic media supplements. |

| Incorrect pH of staining solution. | Ensure the Alizarin Red S solution is at pH 4.1-4.3. | |

| High Background | Inadequate washing. | Increase the number and duration of post-staining washes with distilled water. |

| Non-specific dye precipitation. | Filter the staining solution before use. | |

| Uneven Staining | Inconsistent cell density. | Ensure even cell seeding and growth across the culture vessel. |

| Cells detaching during staining/washing. | Handle plates gently during all washing and solution change steps. | |

| Inconsistent Quantification | Incomplete dye elution. | Ensure complete coverage of the cell layer with the elution buffer and adequate incubation time with shaking. |

| Bubbles in the 96-well plate. | Carefully inspect and remove any bubbles before reading the absorbance. |

Conclusion

The quantification of Alizarin Red S staining is a robust and reliable method for assessing in vitro mineralization. The choice between the acetic acid elution, CPC elution, and digital image analysis methods will depend on the specific experimental needs, including the expected level of mineralization, required sensitivity, and desired throughput. Careful adherence to the detailed protocols and consideration of the underlying biological pathways will ensure accurate and reproducible results in the study of osteogenesis and the development of novel therapeutics for bone-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Roles of Bone Morphogenetic Proteins and Their Signaling in the Osteogenesis of Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Runx2 induces osteoblast and chondrocyte differentiation and enhances their migration by coupling with PI3K-Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMP9 signaling in stem cell differentiation and osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Alizarin Red S Staining for Osteogenic Differentiation of Mesenchymal Stem Cells

Introduction

Alizarin Red S (ARS) is an anthraquinone derivative that serves as a robust histochemical stain for the specific detection and quantification of calcium deposits, a key indicator of osteogenic differentiation.[1][2] When mesenchymal stem cells (MSCs) are induced to differentiate into osteoblasts, they form a mineralized extracellular matrix rich in calcium. ARS binds to these calcium salts through a chelation process, forming a vivid orange-red complex that can be visualized by light microscopy.[1][3] This application note provides a detailed protocol for Alizarin Red S staining of MSCs, methods for quantification, and an overview of the key signaling pathways governing osteogenesis.

Data Presentation

The following table summarizes the key quantitative parameters for the Alizarin Red S staining protocol.

| Parameter | Value | Notes |

| Alizarin Red S Concentration | 2% (w/v) or 40 mM | A 2% solution is prepared by dissolving 2 g of ARS powder in 100 mL of distilled water.[4] |

| pH of Staining Solution | 4.1 - 4.3 | This is a critical parameter for specific staining. Adjust with 0.1% ammonium hydroxide or dilute HCl. |

| Fixative | 4% Paraformaldehyde (PFA) or 10% Formalin | PFA is a common choice for fixing cultured cells. |

| Fixation Time | 15 - 30 minutes | Adequate fixation is crucial to preserve cell morphology and the mineralized matrix. |

| Staining Incubation Time | 20 - 45 minutes | Incubation time may need to be optimized based on the degree of mineralization. |

| Quantification Eluent | 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC) | These reagents are used to extract the bound ARS for colorimetric quantification. |

| Absorbance Wavelength | 405 nm (for Acetic Acid extraction) or 562 nm (for CPC extraction) | The choice of wavelength depends on the elution method used. |

Experimental Protocols

This section provides a detailed step-by-step protocol for performing Alizarin Red S staining on mesenchymal stem cells cultured in a 6-well plate format following osteogenic induction.

Materials:

-

Alizarin Red S powder

-

Distilled water

-

Ammonium hydroxide (0.1%) or Hydrochloric acid (dilute)

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

4% Paraformaldehyde (PFA) in PBS

-

10% Acetic Acid (for quantification)

-

10% Ammonium Hydroxide (for quantification)

Equipment:

-

Standard cell culture plates (e.g., 6-well plates)

-

Light microscope

-

Spectrophotometer or plate reader (for quantification)

Protocol:

1. Preparation of 2% Alizarin Red S Staining Solution (pH 4.1-4.3)

- Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.

- Mix thoroughly until the powder is completely dissolved.

- Carefully adjust the pH of the solution to between 4.1 and 4.3 using 0.1% ammonium hydroxide or dilute hydrochloric acid. The correct pH is critical for specific staining.

- For long-term storage, the solution can be sterile-filtered and stored at 2-8°C in the dark for up to 2 months.

2. Cell Fixation

- After the desired period of osteogenic differentiation, carefully aspirate the culture medium from the wells.

- Gently wash the cell monolayer twice with PBS. Be careful not to disturb the cells.

- Add 1-2 mL of 4% PFA to each well to completely cover the cell layer.

- Incubate at room temperature for 15-30 minutes.

- Aspirate the PFA and wash the cells three times with distilled water to remove any residual fixative.

3. Alizarin Red S Staining

- Add a sufficient volume of the 2% Alizarin Red S staining solution to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

- Incubate at room temperature for 20-45 minutes. Monitor the staining progress microscopically to avoid overstaining.

- Aspirate the Alizarin Red S solution.

- Wash the wells four to five times with distilled water to remove the unbound stain.

- Add a small amount of PBS to each well to prevent the cells from drying out.

- The stained mineralized nodules, appearing as orange-red deposits, can now be visualized and imaged using a light microscope.

4. Quantification of Mineralization (Optional)

- After imaging, aspirate the PBS from the stained wells.

- Add 1 mL of 10% acetic acid to each well and incubate at room temperature for 30 minutes with gentle shaking to dissolve the mineralized matrix and detach the cell layer.

- Transfer the cell lysate and acetic acid solution to a 1.5 mL microcentrifuge tube.

- Heat the tubes at 85°C for 10 minutes, then place them on ice for 5 minutes.

- Centrifuge the tubes at 20,000 x g for 15 minutes.

- Transfer the supernatant to a new tube.

- Neutralize the supernatant by adding 10% ammonium hydroxide.

- Read the absorbance of the solution at 405 nm using a spectrophotometer. The intensity of the color is proportional to the amount of bound Alizarin Red S, which correlates with the extent of mineralization.

Mandatory Visualizations

Discussion

The successful application of Alizarin Red S staining is highly dependent on careful adherence to the protocol, particularly the pH of the staining solution and appropriate washing steps to minimize background staining. This method provides a reliable qualitative assessment of in vitro osteogenesis. For more rigorous analysis, the quantitative method described allows for the comparison of mineralization levels between different experimental conditions.

The osteogenic differentiation of MSCs is a complex process regulated by a network of signaling pathways. The Wnt/β-catenin and BMP/SMAD pathways are two of the most critical regulators. The canonical Wnt pathway, upon activation, leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of osteogenic genes like Runx2. Similarly, the binding of Bone Morphogenetic Proteins (BMPs) to their receptors initiates a signaling cascade that results in the phosphorylation of SMAD proteins. This activated SMAD complex moves into the nucleus and promotes the expression of key osteogenic transcription factors, ultimately leading to the differentiation of MSCs into mature, mineral-depositing osteoblasts. Understanding these pathways is crucial for the development of novel therapeutic strategies for bone regeneration and repair.

References

- 1. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sciencellonline.com [sciencellonline.com]

- 4. Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Use of Alizarin Red S Working Solution for Calcium Mineralization Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction